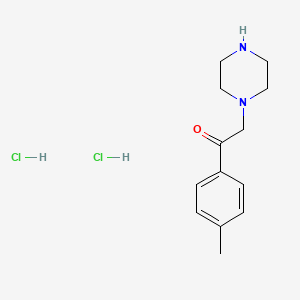
1-(4-Methylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride
Vue d'ensemble
Description
1-(4-Methylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as 4-Methylpentedrone or 4-MPD and is a stimulant drug that is closely related to cathinone and amphetamine.
Applications De Recherche Scientifique
Synthesis and Antitumor Activity
Synthesis of Piperazine-Based Tertiary Amino Alcohols and Their Dihydrochlorides
- Research showed that aminomethylation of certain ethanones with substituted piperazines resulted in tertiary amino alcohols of the piperazine series, which were converted to dihydrochlorides. These compounds impacted tumor DNA methylation processes in vitro (Hakobyan et al., 2020).
Antitumor Activity of Triazine Derivatives Bearing Piperazine Amide Moiety
- A study synthesized 1,2,4-triazine derivatives with piperazine amide moiety and evaluated their anticancer activities. Some compounds, particularly those with chlorophenyl substitutions, showed promising antiproliferative agents against breast cancer cells (Yurttaş et al., 2014).
Synthesis and Pharmacological Applications
Synthesis of Novel Piperazine Derivatives for Antipsychotic Activity
- A study involved designing and synthesizing biphenyl moiety linked with aryl piperazine. These derivatives showed significant anti-dopaminergic and anti-serotonergic activity, with certain compounds exhibiting a promising antipsychotic profile and low potency for catalepsy induction (Bhosale et al., 2014).
Synthesis of Piperazine Derivatives and Their Antimicrobial Activities
- Research synthesized azole-containing piperazine derivatives, which showed moderate to significant antibacterial and antifungal activities. Specific compounds demonstrated remarkable antimicrobial efficacy against all tested strains (Gan et al., 2010).
Synthesis and Chemical Applications
- New Manufacturing Procedure of Cetirizine Involving Piperazine Derivative
- A new procedure was developed for the manufacture of cetirizine dihydrochloride using a piperazine derivative as an intermediate. This method involved O-alkylation and hydrolysis steps (Reiter et al., 2012).
Propriétés
IUPAC Name |
1-(4-methylphenyl)-2-piperazin-1-ylethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.2ClH/c1-11-2-4-12(5-3-11)13(16)10-15-8-6-14-7-9-15;;/h2-5,14H,6-10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZWGDPUGJGOHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

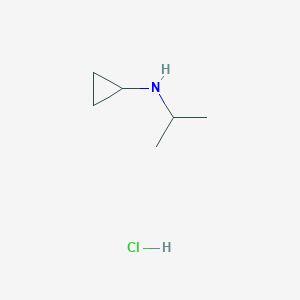
![8-Nitro-1,2,4,4a,5,6-hexahydro[1,4]oxazino[4,3-a]quinoline-5-carboxylic acid](/img/structure/B1419338.png)
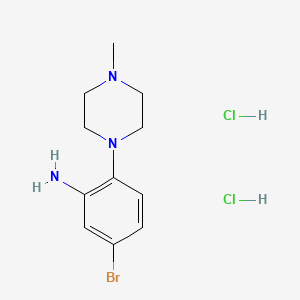
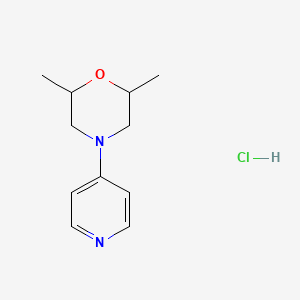
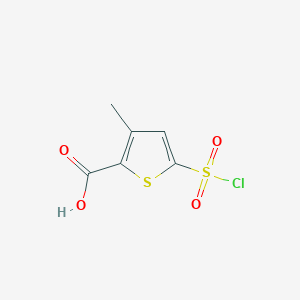
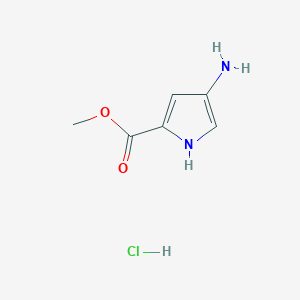
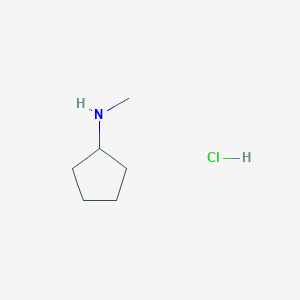
![N-({3-methylimidazo[1,5-a]pyridin-1-yl}methylidene)hydroxylamine](/img/structure/B1419345.png)
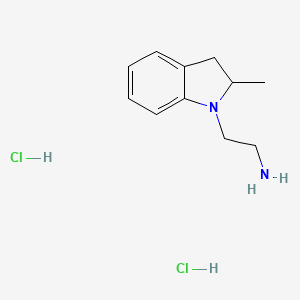
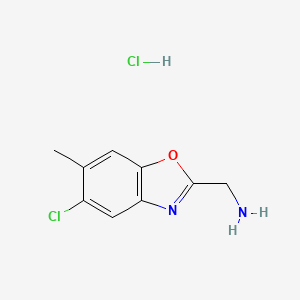
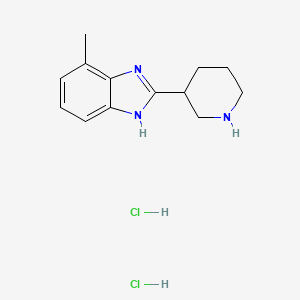
![4-[(Methylamino)methyl]phenol hydrochloride](/img/structure/B1419352.png)
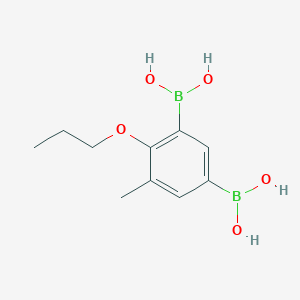
![N-({3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}methylidene)hydroxylamine](/img/structure/B1419356.png)